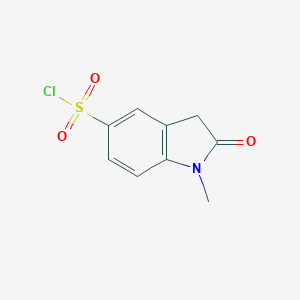

1-Methyl-2-oxoindoline-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRKJJDSYAKRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585430 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166883-20-1 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This compound is a pivotal intermediate in medicinal chemistry, notably serving as a key building block for a variety of pharmacologically active agents, including kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles and actionable experimental protocols to ensure a successful and reproducible synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride originates from the commercially available and structurally simpler oxindole. The synthetic strategy is direct and relies on two primary transformations: N-alkylation followed by electrophilic aromatic substitution.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target compound.

The core logic involves first protecting the nucleophilic nitrogen of the oxindole ring via methylation. This step prevents side reactions during the subsequent aggressive chlorosulfonation. The second key step is the introduction of the sulfonyl chloride group onto the aromatic ring. The electron-donating nature of the lactam nitrogen and the N-methyl group directs this substitution primarily to the C5 position, which is para to the nitrogen atom.[1][2]

Mechanistic Insights: The Chlorosulfonation of 1-Methyloxindole

The critical transformation in this synthesis is the electrophilic aromatic substitution (SEAr) reaction, specifically, chlorosulfonation. This reaction utilizes chlorosulfonic acid (ClSO₃H) as both the reagent and, typically, the solvent.

The reaction proceeds via the following mechanistic steps:

-

Generation of the Electrophile: Chlorosulfonic acid is a potent reagent that can generate a highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), particularly in the presence of excess acid.[3]

-

Nucleophilic Attack: The benzene ring of 1-methyloxindole is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom. The electron density is highest at the positions ortho and para to the nitrogen. Due to steric hindrance from the bicyclic ring system at the C7 (ortho) position, the electrophile is directed predominantly to the C5 (para) position. The π-electrons of the aromatic ring attack the electrophilic sulfur atom of the SO₂Cl⁺ ion.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

-

Rearomatization: A base (such as the ClSO₃⁻ anion) abstracts a proton from the C5 position, leading to the collapse of the sigma complex and the restoration of aromaticity, yielding the final product, 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Diagram 2: Chlorosulfonation Mechanism

Caption: Key steps in the electrophilic chlorosulfonation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the precursor and the final target compound.

Part A: Synthesis of 1-Methyl-2-oxoindoline (Precursor)

The methylation of oxindole is a standard N-alkylation reaction. Various methods exist, but a common approach utilizes a methylating agent in the presence of a base.[4]

Table 1: Reagents for Synthesis of 1-Methyl-2-oxoindoline

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Oxindole | 133.15 | 10.0 g | 0.075 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.6 g | 0.113 |

| Methyl Iodide (CH₃I) | 141.94 | 5.6 mL (12.8 g) | 0.090 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add oxindole (10.0 g, 0.075 mol) and anhydrous N,N-Dimethylformamide (100 mL).

-

Add anhydrous potassium carbonate (15.6 g, 0.113 mol) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl iodide (5.6 mL, 0.090 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

-

The expected product is a solid with a melting point of 85-88 °C.[5]

Part B: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride (Target Compound)

This procedure involves the direct chlorosulfonation of the N-methylated precursor. This reaction is highly exothermic and corrosive and must be performed with extreme caution in a well-ventilated fume hood.

Table 2: Reagents for Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methyl-2-oxoindoline | 147.17 | 5.0 g | 0.034 |

| Chlorosulfonic Acid (ClSO₃H) | 116.52 | 15 mL (~26 g) | 0.223 |

Protocol:

-

Carefully add chlorosulfonic acid (15 mL, ~4.5 equivalents) to a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube. Cool the flask in an ice-salt bath to 0 °C.

-

While maintaining the temperature between 0-5 °C, add 1-Methyl-2-oxoindoline (5.0 g, 0.034 mol) portion-wise over 30 minutes. Vigorous evolution of HCl gas will occur.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture back to room temperature and then very carefully and slowly pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed behind a safety shield.

-

The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

-

Dry the product thoroughly under high vacuum to yield 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1-Methyl-2-oxoindoline-5-sulfonyl chloride, several analytical techniques should be employed.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Characterize the melting point and compare it with literature values if available.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons (typically in the 7-8 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), the methylene protons of the oxindole ring (~3.6 ppm), and the N-methyl protons (~3.2 ppm). While direct NMR data for the target compound is scarce in literature, ¹H NMR data for a derivative, (8aR)-2-((1-methyl-2-oxoindolin-5-yl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine, shows the N-methyl singlet at 3.27 ppm and the methylene protons of the oxindole ring as a singlet at 3.63 ppm (in CDCl₃), providing a valuable reference point.[6]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon (~175 ppm), aromatic carbons, methylene carbon, and the N-methyl carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the sulfonyl chloride (S=O stretches, typically around 1370 cm⁻¹ and 1180 cm⁻¹), the lactam carbonyl (C=O stretch, ~1710 cm⁻¹), and C-H bonds.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (245.68 g/mol ) and fragmentation pattern.

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas.[7] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure a quenching station with sodium bicarbonate is readily available.

-

Methyl Iodide: A toxic and carcinogenic substance. It should be handled in a fume hood with appropriate gloves.

-

Reaction Quenching: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic and must be done slowly and with extreme caution.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield in N-Methylation | Incomplete reaction; Ineffective base. | Ensure reagents are anhydrous. Increase reaction time or temperature moderately. Consider a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions. |

| Incomplete Chlorosulfonation | Insufficient reaction time or temperature. | Increase heating time or temperature slightly (e.g., to 80 °C). Ensure starting material is fully dissolved. |

| Dark-colored Final Product | Charring due to overheating during chlorosulfonation. | Maintain strict temperature control during the addition and heating steps. Ensure the reaction is not heated excessively. |

| Product is an Oily Substance | Impurities present; product may be wet. | Ensure thorough washing with cold water to remove residual acid. Dry the product under high vacuum for an extended period. If still oily, attempt purification by recrystallization from a suitable solvent (e.g., chloroform/hexanes). |

Conclusion

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a robust and scalable process that provides access to a valuable synthetic intermediate. The two-step sequence, involving N-methylation of oxindole followed by regioselective chlorosulfonation, is chemically sound and efficient. Success hinges on careful control of reaction conditions, particularly during the highly reactive chlorosulfonation step, and adherence to stringent safety protocols. The methodologies and insights provided in this guide are designed to equip researchers with the necessary knowledge to confidently and safely produce this important chemical building block for applications in pharmaceutical research and development.

References

- U.S. Patent 8,648,074 B2, "Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers," issued February 11, 2014. [URL: https://patents.google.

- Robinson, R. A. (1981). Substituted oxindoles. Part IV. 3-Alkylation of 1-methylindol-2(3H)-one (1-methyloxindole). Journal of the Chemical Society C: Organic.

- Sigma-Aldrich. 1-Methyl-2-oxoindoline-6-carboxylic acid. Product Page. [URL: https://www.bldpharm.com/products/138328-27-5.html]

- Sigma-Aldrich. 1-Methyl-2-oxindole 97%. Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m48208]

- Potts, K. T., & Saxton, J. E. (1960). 1-methylindole. Organic Syntheses, 40, 68.

- Ferrous Salt-Catalyzed Oxidative Alkenylation of Indoles: Facile Access to 3-Alkylideneindolin-2-Ones. (2023). Molecules, 28(11), 4344. [URL: https://www.mdpi.com/1420-3049/28/11/4344]

- ChemicalBook. 1-methyl-2-oxoindoline-5-carboxylic acid. Product Page. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4479905.htm]

- U.S. Patent 11,261,158 B2, "Synthesis of 2-indolinone derivatives," issued March 2, 2022. [URL: https://patents.google.

- Justia Patents. Synthesis of 2-indolinone derivatives. [URL: https://patents.justia.

- Canadian Patent CA 2705490 A1, "Indolinone derivatives and process for their manufacture," published November 26, 2009. [URL: https://patents.google.

- BLD Pharm. Methyl 1-methyl-2-oxoindoline-7-carboxylate. Product Page. [URL: https://www.bldpharm.com/products/1374423-00-3.html]

- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/5232/]

- PubChem. N-Methyloxindole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6096]

- Mohammadi Ziarani, G., Gholamzadeh, P., Lashgari, N., & Hajiabbasi, P. (2013). Oxindole as starting material in organic synthesis. ARKIVOC, 2013(1), 470-535. [URL: https://www.semanticsscholar.org/paper/Oxindole-as-starting-material-in-organic-synthesis-Ziarani-Gholamzadeh/676a084661858593453738b8d003310023a13917]

- A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000083]

- Chuiguk, V. A. (1969). Pyrano[2,3-b]indolium derivatives. Chemistry of Heterocyclic Compounds, 5(5), 717-718.

- A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (2025). Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2234-9043]

- Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [URL: https://www.youtube.

- U.S. Patent Application Publication No. 2004/0048865 A1, "A process for the preparation of oxindole derivatives," published March 11, 2004. [URL: https://patents.google.

- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2014). Tetrahedron Letters, 55(41), 5674-5677. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160410/]

- BenchChem. 2-Oxoindoline-5-sulfonyl Chloride as a Key Synthetic Building Block. [URL: https://www.benchchem.com/product/b1212753]

- Pan, F., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 860764. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.860764/full]

- DuPont. Chlorosulfonic Acid: Product and Safety Information. [URL: https://www.dupont.com/products/chlorosulfonic-acid.html]

- Liu, Z., et al. (2014). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 53(29), 7644-7647. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4119532/]

- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/15%3A_Benzene_and_Aromaticity/15.

- Laurence, C., et al. (2010). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. New Journal of Chemistry, 34(8), 1598-1606. [URL: https://www.researchgate.net/figure/A-comparison-of-regioselectivity-in-electrophilic-aromatic-substitution-reactions-vs_fig1_231189438]

- StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [URL: https://www.studysmarter.

- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2022). Molecules, 27(3), 846. [URL: https://www.mdpi.com/1420-3049/27/3/846]

- Oxidant-Assisted Sulfonylation/Cyclization Cascade Synthesis of Alkylsulfonylated Oxindoles via the Insertion of SO2. (2024). The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38563539/]

- Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2019). Catalysts, 9(11), 953. [URL: https://www.mdpi.com/2073-4344/9/11/953]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. 1-メチル-2-オキシインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CA2706423A1 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Alchemist's Reagent: A Technical Guide to 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) has emerged from the vast catalog of chemical intermediates to become a cornerstone building block in medicinal chemistry. Its true power lies not in its own biological activity, but in its exceptional utility as a molecular scaffold for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth exploration of this critical reagent, moving beyond simple catalog data to deliver field-proven insights into its synthesis, reactivity, and application. We will dissect the causality behind the synthetic protocols, from the regioselective introduction of the sulfonyl chloride moiety to its subsequent elaboration into diverse sulfonamide libraries. Detailed, step-by-step methodologies, mechanistic insights, and critical characterization data are presented to empower researchers in their quest to develop next-generation therapeutics for oncology and beyond.

Introduction: The Strategic Importance of the Oxindole Scaffold

The oxindole core is a privileged structure in medicinal chemistry, forming the central framework of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interacting with protein targets, while the lactam functionality offers a key hydrogen bonding motif. The strategic introduction of a reactive sulfonyl chloride group at the 5-position of the N-methylated oxindole ring transforms this scaffold into a versatile platform for generating libraries of drug candidates.

The primary application of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is in the synthesis of sulfonamides, a functional group renowned for its ability to mimic the phosphate group of ATP and interact with the hinge region of kinase enzymes.[1][2] This has led to its pivotal role in the development of inhibitors for key oncological targets such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Bruton's Tyrosine Kinase (BTK), which are critical for tumor angiogenesis and B-cell malignancies, respectively.[3][4] Understanding the chemistry of this reagent is, therefore, paramount for any scientist working in the field of kinase inhibitor discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is the foundation for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 166883-20-1 | [5] |

| Molecular Formula | C₉H₈ClNO₃S | [5] |

| Molecular Weight | 245.68 g/mol | [5] |

| Appearance | White to off-white solid | General Supplier Data |

| Purity | ≥96% | [5] |

| Storage Conditions | 4°C, under inert atmosphere | [5] |

Spectroscopic Characterization:

While comprehensive, experimentally verified spectral data is not consistently available across public literature, the expected NMR chemical shifts can be predicted based on the structure and data from analogous compounds. These predictions are crucial for reaction monitoring and product verification.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.90-8.10 (m, 2H): Aromatic protons ortho and para to the sulfonyl chloride group.

-

7.00-7.10 (d, 1H): Aromatic proton meta to the sulfonyl chloride group.

-

3.60 (s, 2H): Methylene protons (C3) of the oxindole ring.

-

3.30 (s, 3H): N-Methyl protons.

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

175.0: Carbonyl carbon (C2).

-

145.0, 140.0, 130.0, 128.0, 125.0, 110.0: Aromatic carbons.

-

55.0: Methylene carbon (C3).

-

28.0: N-Methyl carbon.

Note: These are predicted values. Researchers should always obtain experimental data for their specific batches.

Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride: A Step-by-Step Guide

The synthesis of the title compound is a two-step process starting from the commercially available 2-oxindole. The process involves an initial N-methylation followed by a regioselective chlorosulfonation.

Step 1: N-Methylation of 2-Oxindole

Causality: Direct sulfonation of 2-oxindole can lead to a mixture of products, including reaction at the nitrogen atom. N-methylation not only directs the subsequent sulfonation to the aromatic ring but is also a key structural feature in many final drug targets. The use of dimethyl carbonate (DMC) is a greener and safer alternative to traditional methylating agents like methyl iodide.[6]

Workflow for N-Methylation of 2-Oxindole.

Experimental Protocol: [6]

-

To a solution of 2-oxindole (1.0 equiv) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add dimethyl carbonate (DMC, 1.2 equiv) to the mixture.

-

Heat the reaction mixture to reflux (approximately 130 °C) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-oxoindoline.

Step 2: Chlorosulfonation of 1-Methyl-2-oxoindoline

Causality: The key to this step is achieving high regioselectivity for the 5-position. The N-methyl group and the lactam carbonyl have opposing electronic effects. However, the overall directing effect favors electrophilic substitution at the C5 position, which is para to the activating nitrogen atom. Chlorosulfonic acid is a powerful and efficient reagent for this transformation. The reaction is performed at low temperature initially to control the exothermic reaction and then heated to drive the reaction to completion.[3]

Workflow for Chlorosulfonation.

Experimental Protocol (Adapted from[3]):

-

In a fume hood, cool an excess of chlorosulfonic acid (approx. 5-10 equiv) to 0 °C in an ice bath.

-

Slowly add 1-methyl-2-oxoindoline (1.0 equiv) portion-wise to the cold chlorosulfonic acid, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Heat the mixture in an oil bath to 70 °C and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of HCl gas evolution.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 1-Methyl-2-oxoindoline-5-sulfonyl chloride. The product is often used in the next step without further purification.

Reactivity and Application in Sulfonamide Synthesis

The synthetic value of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is realized in its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is the linchpin in the synthesis of numerous kinase inhibitors.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, typically an excess of the reacting amine or an added non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[7][8]

General Sulfonamide Formation Workflow.

General Experimental Protocol for Sulfonamide Synthesis: [7]

-

Dissolve the primary or secondary amine (1.0 - 1.2 equiv) in a suitable anhydrous solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (TEA, 1.5 - 2.0 equiv).

-

To this stirring solution, add a solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 equiv) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive amines.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Field-Proven Insight: The choice of base and solvent is critical. For sensitive substrates, a hindered base like DIPEA may be preferable to TEA to avoid potential side reactions. The solvent should be chosen based on the solubility of both the sulfonyl chloride and the amine. Acetonitrile is often a good starting point due to its polar aprotic nature which facilitates the reaction.

Case Study: A Key Intermediate for Sunitinib Analogs

While not a direct precursor to Sunitinib (which contains a 5-fluoro-oxindole core), 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a valuable tool for creating a wide array of Sunitinib analogs for structure-activity relationship (SAR) studies. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and modifying the oxindole core is a common strategy to alter its selectivity profile and pharmacological properties.[9][10][11]

By reacting the title compound with various amine-substituted pyrroles, researchers can rapidly generate libraries of compounds that probe the importance of the 5-substituent on the oxindole ring for kinase binding and cellular activity.

Safety and Handling

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is corrosive and moisture-sensitive.

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition by moisture.[5]

-

Reactivity: Reacts with water and other nucleophiles. Avoid contact with alcohols and amines except under controlled reaction conditions. The chlorosulfonation reaction is highly exothermic and produces corrosive HCl gas.

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive handle of the sulfonyl chloride group, provides a reliable and versatile platform for the synthesis of targeted therapies. By understanding the nuances of its synthesis and reactivity, as detailed in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel kinase inhibitors and other vital pharmaceuticals. The continued exploration of derivatives from this scaffold promises to yield new therapeutic agents for years to come.

References

-

[Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[1][12]arene-based Supramolecular Organogels]([Link])

Sources

- 1. 1-Methyl-2-oxo-5-indolinesulfonyl chloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. tdcommons.org [tdcommons.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thno.org [thno.org]

An In-depth Technical Guide to the Solubility of 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 166883-20-1), a key intermediate in medicinal chemistry and drug development.[1][2][3] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust synthetic routes, and ensuring the successful formulation of novel therapeutic agents. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough resource.

Introduction to 1-Methyl-2-oxoindoline-5-sulfonyl chloride

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a vital building block used to introduce the 1-methyl-2-oxoindoline sulfonamide moiety into target molecules.[3] This functional group is of significant interest in the development of various therapeutic agents, including those with potential antitumor activity.[3] The compound is a solid at room temperature and, like many sulfonyl chlorides, its reactivity and stability are heavily influenced by its environment, particularly the solvent system employed.[3] Accurate solubility data is therefore a cornerstone of its effective application.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 166883-20-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈ClNO₃S | [1] |

| Molecular Weight | 245.68 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| TPSA | 54.45 Ų | [1] |

| LogP | 1.133 | [1] |

Theoretical Framework for Solubility

The solubility of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of its solubility profile.

The molecule possesses both polar and non-polar characteristics. The sulfonyl chloride (-SO₂Cl) and the lactam (cyclic amide) functionalities are polar, capable of dipole-dipole interactions. The aromatic ring and the N-methyl group contribute to its non-polar character.

A critical consideration for sulfonyl chlorides is their reactivity with nucleophilic solvents, particularly protic solvents like water and alcohols.[6][7] The electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by these solvents, leading to solvolysis and the formation of the corresponding sulfonic acid or ester.[6][8] This degradation pathway is a crucial factor in solvent selection for both reactions and storage. Consequently, aprotic solvents are generally preferred for reactions involving sulfonyl chlorides to maintain the integrity of the functional group.[9]

Solubility Profile of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

While extensive quantitative solubility data for 1-Methyl-2-oxoindoline-5-sulfonyl chloride is not widely published, a qualitative and estimated solubility profile can be constructed based on its structure and the known behavior of similar compounds.

Table 1: Qualitative and Estimated Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Remarks |

| Dichloromethane (DCM) | Aprotic, Polar | Soluble | Good balance of polarity to dissolve the compound. Commonly used for reactions with sulfonyl chlorides. |

| Chloroform | Aprotic, Polar | Soluble | Similar to DCM, expected to be a good solvent. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | A common polar aprotic solvent that should effectively dissolve the compound. |

| Acetonitrile (ACN) | Aprotic, Polar | Soluble | Its polarity is suitable for dissolving the compound.[9] |

| Acetone | Aprotic, Polar | Soluble | A good general-purpose polar aprotic solvent.[9] |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Very Soluble | A highly polar aprotic solvent, likely to be an excellent solvent for this compound.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very Soluble | A highly polar aprotic solvent, often used for sparingly soluble compounds.[10][11] |

| Toluene | Aprotic, Non-polar | Sparingly Soluble | The non-polar nature of toluene may limit its ability to dissolve the more polar functional groups of the solute. |

| Hexanes | Aprotic, Non-polar | Insoluble | Expected to be a poor solvent due to the significant polarity mismatch. |

| Methanol | Protic, Polar | Soluble (with reaction) | Will likely dissolve the compound but will also lead to solvolysis to form the methyl sulfonate ester. |

| Ethanol | Protic, Polar | Soluble (with reaction) | Similar to methanol, solvolysis is expected. |

| Water | Protic, Polar | Insoluble (with reaction) | Low solubility is expected, and hydrolysis to the sulfonic acid will occur.[12] |

Note: These are predicted solubilities and should be confirmed experimentally.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is essential. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Test Tube Method)

This method offers a rapid assessment and is useful for initial solvent screening.[6]

Protocol:

-

Add approximately 10-20 mg of 1-Methyl-2-oxoindoline-5-sulfonyl chloride to a dry glass vial.

-

Add the chosen anhydrous solvent dropwise (e.g., in 0.5 mL increments) up to a total of 2-3 mL.

-

After each addition, cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds at a controlled ambient temperature.

-

Visually inspect the mixture against a dark background.

-

Classify the solubility as:

-

Soluble: A clear solution is formed with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[6]

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[6][11]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Methyl-2-oxoindoline-5-sulfonyl chloride to a sealed vial containing a known volume of the selected anhydrous solvent. The presence of undissolved solid is crucial to ensure saturation.[7][11]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

-

Quantification:

-

Dilute the collected aliquot with a known volume of the same solvent to bring the concentration into the linear range of an analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

The following diagram illustrates the logical workflow for these experimental procedures.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. benchchem.com [benchchem.com]

- 4. 166883-20-1|1-Methyl-2-oxoindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. allresearchjournal.com [allresearchjournal.com]

- 10. hbm4eu.eu [hbm4eu.eu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

commercial availability of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

An In-depth Technical Guide to 1-Methyl-2-oxoindoline-5-sulfonyl chloride: Commercial Availability, Synthesis, and Application

Introduction

1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 166883-20-1) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a reactive sulfonyl chloride group appended to a methylated oxindole core, makes it a critical intermediate for introducing the 1-methyl-2-oxoindoline sulfonamide moiety into target molecules.[1] This scaffold is of significant interest in the design of novel therapeutic agents, particularly in the field of oncology, due to its presence in molecules targeting key enzymes in cell signaling pathways.[2][3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, core applications, and essential protocols for its use.

Physicochemical & Structural Properties

A clear understanding of the compound's properties is fundamental to its effective application in a research setting. These parameters influence everything from reaction solvent selection to storage conditions and analytical characterization.

| Property | Value | Source |

| CAS Number | 166883-20-1 | |

| Molecular Formula | C₉H₈ClNO₃S | |

| Molecular Weight | 245.68 g/mol | [1] |

| IUPAC Name | 1-methyl-2-oxo-1,3-dihydroindole-5-sulfonyl chloride | [1] |

| Purity | ≥96% (Typical) | |

| Appearance | Solid | [1] |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | |

| LogP | 1.133 | [4] |

Commercial Availability and Procurement

1-Methyl-2-oxoindoline-5-sulfonyl chloride is readily available for research and development purposes and is not intended for direct human or veterinary use.[1][4] It is stocked by several major chemical suppliers that specialize in providing building blocks for the pharmaceutical and biotechnology industries. Researchers can procure this compound in various quantities, typically ranging from grams to kilogram scales.

| Supplier | Catalog Number (Example) | Notes |

| ChemScene | CS-0151127 | Offers custom synthesis and commercial production services.[4] |

| Benchchem | B062368 | Designates the product for research use only.[1] |

| BLD Pharm | BD59398 | Available for online ordering.[5] |

| Santa Cruz Biotechnology | sc-484837 | Marketed as a specialty product for proteomics research.[6] |

| 2a biotech | 2A-0109222 | Listed under their intermediates product category.[7] |

| Hairui Chemical | HR337715 | Available with a purity of 96%.[8] |

When ordering, it is crucial to note that as a sulfonyl chloride, this compound is classified as a corrosive substance (GHS05) and may incur additional hazardous material shipping fees.[1][4]

Core Application: Synthesis of Bioactive Sulfonamides

The primary utility of 1-methyl-2-oxoindoline-5-sulfonyl chloride lies in its function as an electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[9][10] The oxindole core itself is a key structural feature in many kinase inhibitors, and combining these two moieties provides a powerful strategy for developing novel therapeutics.[2][3]

Derivatives of this compound have been investigated for their potential as anticancer agents, with mechanisms often involving the inhibition of receptor tyrosine kinases such as VEGFR-2 and PDGFRβ, which are critical for tumor angiogenesis.[2] Furthermore, the related 2-oxoindoline sulfonamide structure is a key component in inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell malignancies and autoimmune disorders.[2]

The core reaction is the nucleophilic substitution at the sulfonyl chloride moiety by a primary or secondary amine, which proceeds efficiently under mild conditions to form a stable sulfonamide linkage.[2][10]

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of N-substituted 1-methyl-2-oxoindoline-5-sulfonamides. The causality behind each step is explained to ensure reproducibility and understanding.

1. Reagent Preparation & Reaction Setup:

-

Rationale: Ensuring anhydrous conditions is critical as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, reducing yield.

-

Procedure:

-

Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of approximately 0.1 M.

-

Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine, to the reaction mixture. This is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[2]

-

2. Reaction Monitoring:

-

Rationale: Monitoring the reaction prevents the formation of impurities from over-running the reaction and confirms the consumption of the starting material.

-

Procedure:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

-

The reaction is typically complete within 2-12 hours, indicated by the disappearance of the limiting reagent.

-

3. Workup and Extraction:

-

Rationale: The workup procedure is designed to quench the reaction and separate the organic product from inorganic salts and water-soluble impurities.

-

Procedure:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

4. Purification:

-

Rationale: Purification is necessary to isolate the target sulfonamide from any unreacted starting materials or side products.

-

Procedure:

-

The crude product is typically purified by flash column chromatography on silica gel.[2]

-

The choice of eluent is critical for effective separation and will depend on the polarity of the synthesized derivative; a gradient of ethyl acetate in hexanes is a common starting point.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final sulfonamide.

-

5. Characterization:

-

Rationale: The structure and purity of the final compound must be unequivocally confirmed.

-

Procedure:

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride and ensure laboratory safety.

-

Safety: As a corrosive substance (GHS05), appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound is a solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1] Recommended storage temperature is refrigerated at 2-8°C to maintain long-term stability.[1]

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride stands as a commercially accessible and highly valuable reagent for drug discovery and development. Its straightforward reactivity, coupled with the biological significance of the resulting sulfonamide derivatives, ensures its continued application in the synthesis of novel, high-potential therapeutic candidates. The protocols and data presented in this guide offer researchers a solid foundation for incorporating this powerful building block into their synthetic strategies.

References

-

1-METHYL-2-OXOINDOLINE-5-SULFONYL CHLORIDE . 2a biotech. [Link]

-

1-Methyl-2-oxoindoline-5-sulfonyl chloride_166883-20-1 . Hairui Chemical. [Link]

-

2-Oxoindoline-5-sulfonyl chloride | CAS 199328-31-9 . Chemical Suppliers. [Link]

-

Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]

-

2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride . PubChem - NIH. [Link]

-

Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer . PubMed Central - NIH. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics . PubMed Central - NIH. [Link]

-

methanesulfonyl chloride . Organic Syntheses Procedure. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . MDPI. [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides . MDPI. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . PubMed Central - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 166883-20-1|1-Methyl-2-oxoindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 1-Methyl-2-oxoindoline-5-sulfonyl chloride_166883-20-1_Hairui Chemical [hairuichem.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the sulfonyl chloride group in 1-Methyl-2-oxoindoline-5-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity and Application of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

Abstract

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a pivotal chemical intermediate extensively utilized in medicinal chemistry and pharmaceutical research.[1] Its value lies in the highly reactive sulfonyl chloride moiety, which serves as an efficient electrophilic partner for a variety of nucleophiles. This reactivity allows for the facile introduction of the 1-methyl-2-oxoindoline sulfonamide group, a key pharmacophore in the development of novel therapeutic agents, particularly enzyme inhibitors.[1][2] This guide provides a comprehensive analysis of the synthesis, core reactivity, and key synthetic transformations of this compound. It includes detailed experimental protocols, mechanistic insights, and safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Scaffold in Drug Discovery

The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] When functionalized with a sulfonyl chloride group at the 5-position and an N-methyl group, as in 1-Methyl-2-oxoindoline-5-sulfonyl chloride, it becomes a powerful building block for constructing complex molecular architectures. The primary utility of this reagent stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur(VI) linkages.[2] These reactions are fundamental to generating diverse libraries of compounds for biological screening, leading to the discovery of potent inhibitors for targets such as Bruton's tyrosine kinase (BTK) and various receptor tyrosine kinases involved in tumor angiogenesis.[2]

Synthesis and Physicochemical Properties

Synthesis

The principal and most direct method for synthesizing 1-Methyl-2-oxoindoline-5-sulfonyl chloride is through the electrophilic aromatic substitution on its precursor, 1-methyl-2-oxoindoline.[1] This is typically achieved via chlorosulfonation, where an agent like chlorosulfonic acid reacts with the electron-rich aromatic ring of the oxindole to install the sulfonyl chloride group.[2]

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of this reagent. It is a solid that should be stored in a dry, sealed container under an inert atmosphere at 2-8°C to ensure stability.[1] As a corrosive substance, all handling must be performed with appropriate personal protective equipment.[1]

| Property | Value | Reference |

| IUPAC Name | 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride | [1] |

| CAS Number | 166883-20-1 | [1][3][4] |

| Molecular Formula | C₉H₈ClNO₃S | [3] |

| Molecular Weight | 245.68 g/mol | [3] |

| Appearance | Solid | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

| Hazards | Corrosive (GHS05) | [1][5] |

Core Reactivity of the Sulfonyl Chloride Group

Electronic Structure and Electrophilicity

The reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a consequence of several contributing factors:

-

Inductive Effects: The two oxygen atoms and the chlorine atom are highly electronegative, strongly withdrawing electron density from the central sulfur atom.

-

Oxindole Core: The electron-withdrawing nature of the carbonyl group within the oxindole ring system further enhances the electrophilicity of the sulfonyl chloride.[2]

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.

General Mechanism: Nucleophilic Acyl Substitution

The archetypal reaction of a sulfonyl chloride is a nucleophilic attack on the sulfur atom.[2][6] The reaction proceeds through a stepwise mechanism, typically involving the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substituted product.

Key Synthetic Transformations & Protocols

The most prevalent and synthetically valuable reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is its coupling with amines to form sulfonamides.

Sulfonamide Formation

The reaction with primary or secondary amines is the cornerstone of this reagent's utility, providing access to a vast array of 1-methyl-2-oxoindoline-5-sulfonamides.[2][7] The reaction proceeds efficiently under mild conditions and is compatible with a wide variety of amine nucleophiles, including simple alkylamines, anilines, and complex heterocyclic amines.[2]

Causality of Experimental Choices:

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential.[2][6] Its purpose is to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Anhydrous aprotic solvents like acetonitrile or dichloromethane (DCM) are typically used to prevent hydrolysis of the highly reactive sulfonyl chloride.[6]

-

Monitoring: Thin Layer Chromatography (TLC) is used to monitor the consumption of the starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion.[6]

Experimental Protocol: General Synthesis of a 1-Methyl-2-oxoindoline-5-sulfonamide

This protocol is adapted from established procedures for the synthesis of related sulfonamides.[6]

Materials:

-

1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Standard laboratory glassware, magnetic stirrer

-

Materials for workup and purification (water, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

-

Addition: To the stirred solution, add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours.[6]

-

Monitoring: Monitor the reaction's progress by TLC until the sulfonyl chloride is fully consumed.[6]

-

Workup: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[6]

-

Washing: Combine the organic extracts and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. This removes excess amine, triethylamine hydrochloride, and residual aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the resulting crude solid or oil by silica gel column chromatography to yield the pure sulfonamide product.

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a highly valuable and reactive building block in modern synthetic and medicinal chemistry. Its utility is centered on the electrophilic sulfonyl chloride group, which undergoes efficient and predictable nucleophilic substitution reactions, most notably with amines to form sulfonamides. The straightforward reaction conditions, compatibility with diverse functional groups, and the biological significance of the resulting products solidify its role as a key intermediate in the pursuit of new therapeutic agents. A thorough understanding of its reactivity, handling requirements, and synthetic protocols is essential for any researcher aiming to leverage this powerful scaffold in drug discovery programs.

References

- 1-Methyl-2-oxoindoline-5-sulfonyl chloride|CAS 166883-20-1. Benchchem.

- 2-Oxoindoline-5-sulfonyl chloride | 199328-31-9. Benchchem.

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

- Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines. Benchchem.

- 1-Methyl-2-oxoindoline-5-sulfonyl chloride. ChemScene.

- 166883-20-1|1-Methyl-2-oxoindoline-5-sulfonyl chloride|BLD Pharm. BLD Pharm.

- 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 166883-20-1|1-Methyl-2-oxoindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cbijournal.com [cbijournal.com]

The Strategic Application of 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this effort is the strategic utilization of versatile chemical scaffolds that serve as foundational blueprints for the synthesis of diverse compound libraries. The oxindole nucleus, a bicyclic aromatic heterocyclic organic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have propelled the development of a multitude of biologically active molecules across various therapeutic areas, most notably in oncology.[3][4]

This technical guide delves into the specific potential of a key derivative of this scaffold: 1-Methyl-2-oxoindoline-5-sulfonyl chloride . We will explore its synthetic utility, its role in the generation of potent bioactive sulfonamides, and its promising applications in the design of targeted therapeutics, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

Core Chemistry and Synthetic Versatility

The 1-methyl-2-oxoindoline-5-sulfonyl chloride molecule is characterized by two key reactive moieties: the oxindole core and the highly electrophilic sulfonyl chloride group. The oxindole framework provides a rigid, three-dimensional structure that can be strategically functionalized to interact with specific biological targets. The N-methylation at the 1-position enhances metabolic stability and modulates the electronic properties of the aromatic ring.

The true synthetic power of this molecule, however, lies in the sulfonyl chloride group at the 5-position. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is typically efficient and proceeds under mild conditions, often in the presence of a non-nucleophilic base such as pyridine or triethylamine to quench the HCl byproduct.[1]

The ability to introduce a diverse range of substituents via the sulfonamide bond is a cornerstone of its utility in medicinal chemistry. The resulting 1-methyl-2-oxoindoline-5-sulfonamides are a class of compounds with significant therapeutic potential, particularly as inhibitors of protein kinases.[5]

Potential Applications in Kinase Inhibition: A Focus on Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[6] The 1-methyl-2-oxoindoline scaffold has been successfully employed in the design of numerous kinase inhibitors, including approved drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

The strategic placement of the sulfonamide group at the 5-position of the 1-methyl-2-oxoindoline core allows for the introduction of various pharmacophoric elements that can interact with key residues within the ATP-binding pocket of kinases. This has led to the exploration of derivatives of this scaffold as inhibitors of several important cancer-related kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8]

Derivatives of the indolin-2-one scaffold have shown significant promise as VEGFR-2 inhibitors.[3] The 1-methyl-2-oxoindoline-5-sulfonamide moiety can serve as a potent hinge-binding motif, a crucial interaction for many kinase inhibitors. The sulfonamide can be derivatized with various aromatic and heterocyclic amines to optimize interactions with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Experimental Protocol: Synthesis of a Representative 1-Methyl-2-oxoindoline-5-sulfonamide Derivative

The following protocol describes a general procedure for the synthesis of a 1-methyl-2-oxoindoline-5-sulfonamide derivative, a key step in the development of potential kinase inhibitors.

Materials:

-

1-Methyl-2-oxoindoline-5-sulfonyl chloride

-

A primary or secondary amine (e.g., 4-fluoroaniline)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by the dropwise addition of anhydrous pyridine (1.5 eq) at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-2-oxoindoline-5-sulfonamide derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors of Aurora kinases are currently in clinical trials.

The 1-methyl-2-oxoindoline-5-sulfonamide scaffold can be utilized to design potent and selective Aurora kinase inhibitors. By carefully selecting the amine coupling partner, it is possible to generate molecules that interact with specific residues in the ATP-binding pocket of Aurora A or Aurora B, leading to isoform-selective inhibition. The design of such inhibitors often involves computational modeling to guide the choice of substituents on the sulfonamide nitrogen.[4]

Data Presentation: Inhibitory Activities of Structurally Related Compounds

To illustrate the potential of the 1-methyl-2-oxoindoline-5-sulfonamide scaffold, the following table summarizes the inhibitory activities of structurally related indoline-5-sulfonamide derivatives against various cancer-related targets. It is important to note that these are representative examples and the specific activity of derivatives of 1-methyl-2-oxoindoline-5-sulfonyl chloride would need to be determined experimentally.

| Compound Class | Target | IC50 / KI | Reference |

| Isatin-based sulfonamides | VEGFR-2 | 23.10 ± 0.41 nM | [3] |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX | 132.8 nM (KI) | |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase XII | 41.3 nM (KI) | |

| Imidazo[4,5-b]pyridine derivatives | Aurora-A Kinase | Submicromolar IC50s | [4] |

Visualizing the Path Forward: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and workflows.

Caption: Synthetic workflow for generating a library of 1-Methyl-2-oxoindoline-5-sulfonamides.

Caption: Simplified signaling pathway illustrating the mechanism of action for a kinase inhibitor.

Conclusion and Future Directions

1-Methyl-2-oxoindoline-5-sulfonyl chloride represents a highly valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its straightforward reactivity to form a diverse array of sulfonamides, coupled with the proven biological activity of the oxindole scaffold, makes it an attractive starting point for drug discovery programs targeting a range of diseases, particularly cancer. The potential to develop potent and selective inhibitors of key kinases such as VEGFR-2 and Aurora kinases underscores the strategic importance of this compound. Future research in this area will likely focus on the synthesis and evaluation of large, diverse libraries of 1-methyl-2-oxoindoline-5-sulfonamides to fully explore their therapeutic potential and to identify lead compounds for further development.

References

- Singh, U. P., & Bhat, H. R. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Bioorganic & Medicinal Chemistry, 34, 116035.

- Abdel-Maksoud, M. S., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 15(10), 1259.

-

MedChemComm. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. [Link]

- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.

-

MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

- Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorganic & Medicinal Chemistry Letters, 45, 128133.

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.

-

ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]

- O'Donovan, D. H., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PLoS One, 14(11), e0224663.

-

ResearchGate. Biological activities of sulfonamides. [Link]

- Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14713.

- Girdler, F., et al. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 4, 287.

-

YouTube. Reaction Amines With Aryl Sulphonyl Chloride. [Link]

-

Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

- Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Pharmaceuticals, 17(8), 1032.

-

ACS Publications. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]

-

ScienceDirect. Bioorganic & Medicinal Chemistry Letters. [Link]

- Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis.

- Roskoski, R., Jr. (2007). VEGF receptor protein-tyrosine kinase inhibitors in the treatment of cancer.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride: A Technical Guide for Medicinal Chemists

Introduction: The Oxindole Core and Its Strategic Importance in Drug Discovery

The oxindole scaffold is a privileged heterocyclic motif, forming the structural cornerstone of numerous natural products and pharmacologically active compounds.[1] Its inherent biological activity and synthetic tractability have established it as a critical building block in modern medicinal chemistry. The strategic functionalization of the oxindole core allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a key derivative, 1-Methyl-2-oxoindoline-5-sulfonyl chloride , a versatile intermediate that empowers the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitor development. The introduction of the sulfonyl chloride group at the 5-position provides a highly reactive handle for the formation of sulfonamides, a functional group prevalent in a multitude of therapeutic agents. Concurrently, the N-methylation of the oxindole nitrogen fine-tunes the electronic and steric properties of the scaffold, often enhancing metabolic stability and target engagement.

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this valuable synthetic intermediate.

Historical Context: The Rise of the Oxindole Scaffold

The journey of the oxindole scaffold in medicinal chemistry is rich and varied. Initially identified in plant alkaloids, its therapeutic potential was quickly recognized.[1] The synthetic exploration of oxindoles has a long history, with early methods focusing on the reduction of isatin and its derivatives.[1] Over the years, a plethora of synthetic methodologies have been developed to access functionalized oxindoles, reflecting their escalating importance in drug discovery programs.[2] The development of potent and selective kinase inhibitors has further propelled the investigation of novel oxindole derivatives. While the specific discovery of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is not prominently documented, its emergence is a logical progression in the field, driven by the need for versatile and strategically activated building blocks for the synthesis of targeted therapeutics.

Chemical Synthesis: A Two-Stage Approach

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is most effectively achieved through a two-stage process, commencing with the chlorosulfonation of 2-oxindole (also known as indolin-2-one), followed by the selective N-methylation of the resulting sulfonyl chloride. This approach allows for the efficient and controlled introduction of the desired functional groups.

Stage 1: Electrophilic Chlorosulfonation of 2-Oxindole

The introduction of the sulfonyl chloride moiety at the C5 position of the oxindole ring proceeds via an electrophilic aromatic substitution reaction. Chlorosulfonic acid is a powerful and effective reagent for this transformation.

-

Causality of Experimental Choices: The use of chlorosulfonic acid as both the reagent and solvent ensures a high concentration of the electrophilic species, driving the reaction towards completion. The reaction is typically performed at low temperatures initially to control the exothermic nature of the reaction and then gently heated to ensure complete conversion. The workup with ice-water is critical for quenching the excess chlorosulfonic acid and precipitating the product.

Experimental Protocol: Synthesis of 2-Oxoindoline-5-sulfonyl chloride

-